![molecular formula C10H15N3O B1400566 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1236285-21-4](/img/structure/B1400566.png)
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Overview
Description
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . The IUPAC name for this compound is 1-(5-methyl-2-pyrimidinyl)-4-piperidinol .
Synthesis Analysis
The synthesis of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol involves several steps. One method involves the use of triethylamine in N,N-dimethyl-formamide at 100℃ for 5 hours . Another method involves a reaction with pyridine and 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate in 2-methoxy-2-methylpropane at 20℃ .Molecular Structure Analysis
The molecular structure of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol consists of a piperidine ring attached to a methylpyrimidine ring . The InChI code for this compound is 1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 .It is stored at a temperature of 4 degrees Celsius . The boiling point and other physical properties are not well-documented in the literature .
Scientific Research Applications
Synthesis and Pharmacological Potential
- Aminopyrimidine Series as 5-HT1A Agonists: Aminopyrimidine derivatives, including compounds related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been synthesized and evaluated for their potential as 5-HT1A agonists. These compounds demonstrate moderate potency in binding and functional assays, contributing to the understanding of serotonin receptor modulation (Dounay et al., 2009).
Molecular Structures and Synthesis
- Structure and Synthesis of Pyrimidin-Piperazine Conjugates: Research on pyrimidine-piperazine-chromene and -quinoline conjugates includes derivatives of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol. These studies are significant for their implications in anti-proliferative activities and structure-activity relationships (Parveen et al., 2017).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Properties: Schiff base derivatives, including those related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been synthesized and screened for antibacterial and antifungal activities. These compounds exhibit significant potency against various bacterial and fungal strains (Othman et al., 2019).
Corrosion Inhibition Properties
- Corrosion Inhibition in Metals: Piperidine derivatives, including 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations, offering insights into materials science and engineering applications (Kaya et al., 2016).
Crystallography and Conformational Analysis
- Crystallography and Molecular Modeling: Structural and conformational analysis of compounds related to 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol provides valuable insights into the crystal structures and electronic properties, which is vital for the design of novel molecules with desired pharmacological profiles (Ribet et al., 2005).
properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVKWXUWVQMDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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